

Foreword: The Ascendancy of Fluorinated Pyridines in Modern Medicinal Chemistry

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Compound of Interest

Compound Name:	4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Cat. No.:	B1409262

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The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Trifluoromethylated pyridines, in particular, represent a privileged class of building blocks, prized for their ability to enhance critical pharmaceutical properties. The trifluoromethyl group can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby enhancing its binding affinity to biological targets.^{[1][2]} This guide focuses on a specific, highly functionalized example of this class: **4-Methoxy-5-(trifluoromethyl)pyridin-2-amine**. This compound is a valuable intermediate, particularly in the synthesis of next-generation kinase inhibitors for oncological applications.

Physicochemical and Structural Characteristics

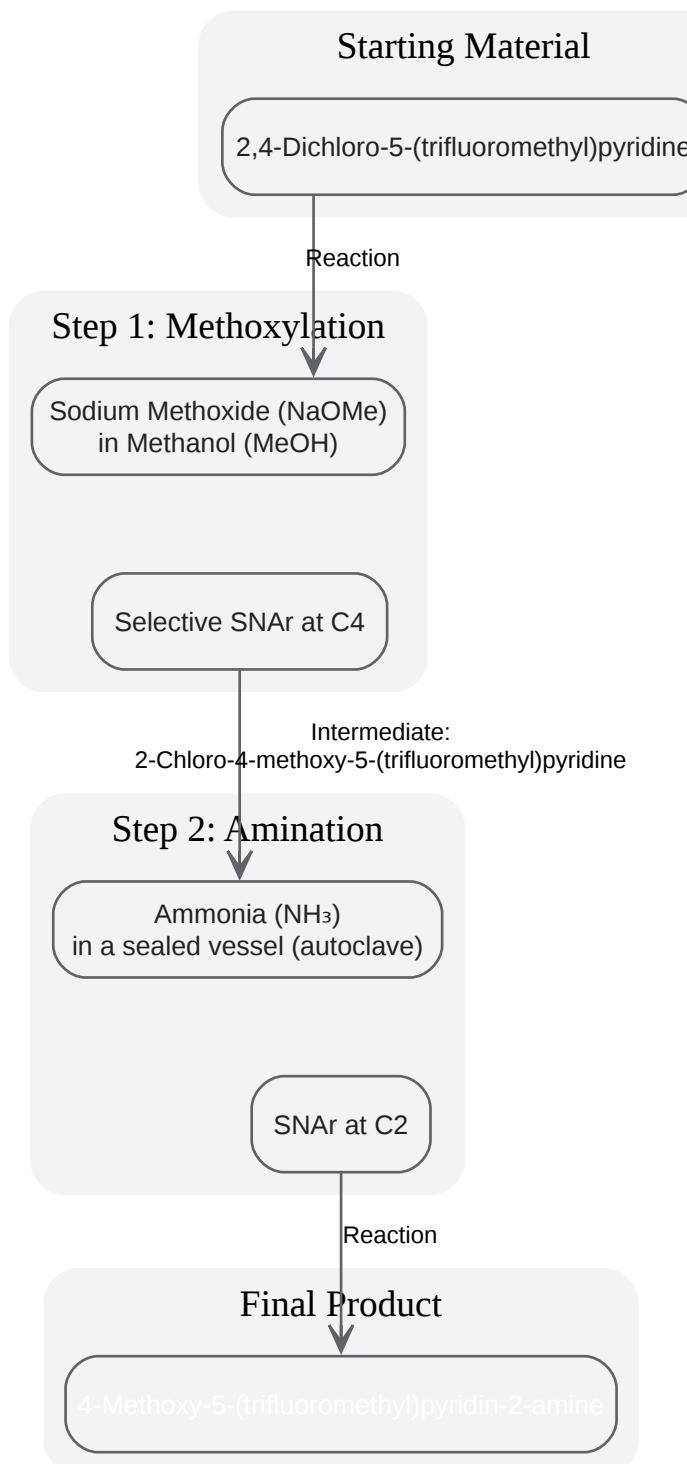
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a solid at room temperature, possessing a unique substitution pattern that makes it a versatile reagent in organic synthesis. The combination of a nucleophilic amino group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core allows for a wide range of chemical transformations.

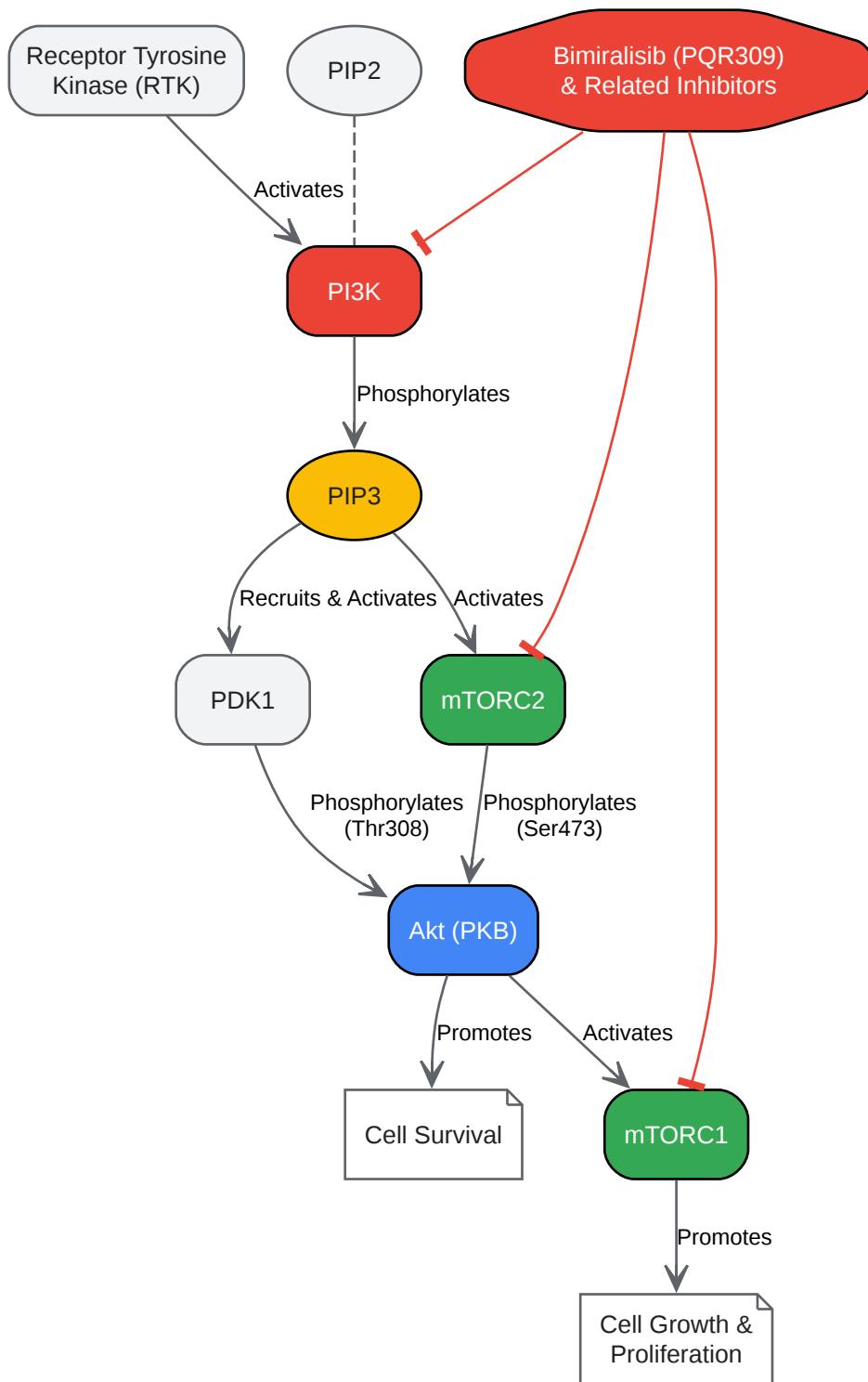
Property	Value	Source
CAS Number	1227571-99-4	N/A
Molecular Formula	C ₇ H ₇ F ₃ N ₂ O	N/A
Molecular Weight	192.14 g/mol	N/A
Physical Form	Solid	N/A
Boiling Point	275.5 ± 40.0 °C (at 760 mmHg, Predicted)	N/A

Synthesis and Manufacturing: A Proposed Pathway

While a specific, publicly documented synthesis for **4-Methoxy-5-(trifluoromethyl)pyridin-2-amine** is not readily available, a logical and efficient synthetic route can be proposed based on established methodologies for related trifluoromethylpyridines.^[3] A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversion.

A plausible approach would start from a suitable dichloropyridine precursor, followed by selective nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy and amino groups.



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References

- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
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